molecular formula C25H26N2OS B11293370 3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide

3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide

Cat. No.: B11293370
M. Wt: 402.6 g/mol
InChI Key: KYUPNOWANFXJIM-UHFFFAOYSA-N
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Description

3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide is a complex organic compound that features an indole core, a thiophene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The thiophene moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated thiophene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Suzuki-Miyaura coupling, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The thiophene moiety can influence the compound’s electronic properties, affecting its interaction with biological molecules. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(4-Methylphenyl)methyl]-1H-indol-3-YL}-N-[2-(thiophen-2-YL)ethyl]propanamide is unique due to its combination of an indole core, a thiophene moiety, and a propanamide group. This unique structure imparts specific electronic and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H26N2OS

Molecular Weight

402.6 g/mol

IUPAC Name

3-[1-[(4-methylphenyl)methyl]indol-3-yl]-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C25H26N2OS/c1-19-8-10-20(11-9-19)17-27-18-21(23-6-2-3-7-24(23)27)12-13-25(28)26-15-14-22-5-4-16-29-22/h2-11,16,18H,12-15,17H2,1H3,(H,26,28)

InChI Key

KYUPNOWANFXJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)NCCC4=CC=CS4

Origin of Product

United States

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